molecular formula C6H5N3O B2456219 [1,2,4]Triazolo[4,3-a]pyridin-6-ol CAS No. 1427853-23-3

[1,2,4]Triazolo[4,3-a]pyridin-6-ol

Katalognummer: B2456219
CAS-Nummer: 1427853-23-3
Molekulargewicht: 135.126
InChI-Schlüssel: PASKHTGTPULKCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[1,2,4]Triazolo[4,3-a]pyridin-6-ol is a heterocyclic compound that belongs to the class of triazolopyridines. It is known for its unique structure, which combines a triazole ring fused to a pyridine ring. This compound has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its potential biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

1. Antidepressant Properties
[1,2,4]Triazolo[4,3-a]pyridin-6-ol is recognized for its potential as an antidepressant. It belongs to a new class of antidepressants that differ chemically from traditional tricyclic drugs. For instance, Trazodone, which is derived from this compound class, exhibits anxiolytic and hypnotic effects, making it effective for treating depression and anxiety disorders .

2. Antimicrobial Activity
This compound has shown promising antimicrobial properties. Studies indicate that derivatives of [1,2,4]triazolo[4,3-a]pyridine can act against a range of pathogens, including bacteria and fungi. The structural modifications of the triazole ring enhance its efficacy as an antimicrobial agent .

3. Anti-inflammatory and Analgesic Effects
Research has demonstrated that this compound exhibits anti-inflammatory and analgesic activities. These properties make it a candidate for treating conditions characterized by inflammation and pain, such as arthritis and other chronic inflammatory diseases .

4. Cancer Treatment
The compound has been investigated for its potential in cancer therapy. Specific derivatives have been identified as inhibitors of bromodomains, which are implicated in various cancers. This inhibition can disrupt cancer cell proliferation and survival pathways . Additionally, studies have shown that certain derivatives exhibit significant antiproliferative activity against various cancer cell lines .

1. Enzyme Inhibition
The compound acts as an inhibitor for several enzymes involved in disease processes. For example, it has been studied for its role in inhibiting myeloperoxidase and HIF prolyl hydrolase activities. Such inhibition can be beneficial in managing conditions like cardiovascular diseases and cancer .

2. Cytokine Modulation
In vitro studies have demonstrated that this compound derivatives can modulate cytokine production. For instance, compounds have shown dose-dependent inhibition of IL-17A production in mouse models, indicating their potential use in treating autoimmune disorders .

Industrial Applications

1. Organic Synthesis
In the field of organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to create various derivatives with tailored properties for specific applications.

2. Coordination Chemistry
The compound is also utilized as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it useful in developing new materials with specific electronic or catalytic properties.

Case Studies

Application AreaCase Study ReferenceFindings
AntidepressantPMC8838196Trazodone derived from this class shows efficacy in treating depression.
AntimicrobialPMC7145827Derivatives exhibit significant activity against bacterial strains.
Cancer TreatmentWO2017127930A1Bromodomain inhibitors show potential in disrupting cancer cell growth.
Cytokine ModulationPMC7153279Compounds inhibit IL-17A production effectively in mouse models.

Biochemische Analyse

Cellular Effects

Related compounds have shown antiproliferative activities against certain cancer cell lines . This suggests that [1,2,4]Triazolo[4,3-a]pyridin-6-ol could potentially influence cell function and cellular metabolism.

Molecular Mechanism

Related compounds have shown to inhibit the growth of cells by inhibiting the expression of certain proteins . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[4,3-a]pyridin-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and yields the target compound in good-to-excellent yields . Another approach involves the use of highly electron-deficient 2-hydrazinopyridines, which are converted into the desired triazolopyridines through intramolecular cyclization and hydrogen transfer .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the microwave-mediated synthesis and the broad substrate scope suggest that these methods could be adapted for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the triazolopyridine structure.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[1,2,4]Triazolo[4,3-a]pyridin-6-ol is unique due to its specific fusion pattern and the presence of a hydroxyl group at the 6-position. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Biologische Aktivität

The compound [1,2,4]Triazolo[4,3-a]pyridin-6-ol has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunotherapy. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by a triazole ring fused to a pyridine structure. Its unique configuration allows it to interact with various biological targets, making it a valuable scaffold in drug discovery.

The primary targets of this compound include:

  • c-Met Kinase : A receptor tyrosine kinase implicated in cancer progression.
  • VEGFR-2 Kinase : Involved in angiogenesis and tumor growth.

The compound binds to the kinase domains of these targets, inhibiting their activity and affecting downstream signaling pathways such as PI3K/AKT and MAPK/ERK. This inhibition leads to decreased cell proliferation and survival, ultimately reducing tumor growth and metastasis .

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Various studies have demonstrated its efficacy against different cancer cell lines:

CompoundCell LineIC50 (nM)Reference
A22Hep3B/OS-8/hPD-L192.3
7iHeLaComparable to CA-4
22iA549830

These results highlight its potential as a lead compound for developing new anticancer therapies.

Immunomodulatory Effects

Inhibitors of the PD-1/PD-L1 interaction represent a promising class of immunotherapeutics. The compound A22 from the triazolo series has been shown to enhance interferon-γ production in T cell co-culture models, suggesting its role as an immune checkpoint inhibitor .

Study on Tubulin Polymerization Inhibition

A series of 3,6-diaryl-[1,2,4]triazolo[4,3-a]pyridine analogues were synthesized and evaluated for their ability to inhibit tubulin polymerization. The most promising derivative demonstrated significant antiproliferative activity against HeLa cells with an IC50 value much lower than that of the parent compound .

Antimalarial Activity

Novel derivatives of [1,2,4]triazolo[4,3-a]pyridine bearing sulfonamide fragments were screened for antimalarial activity against Plasmodium falciparum. The compounds showed promising inhibitory concentrations (IC50 values ranging from 2.24 to 4.98 μM), indicating potential for further development as antimalarial agents .

Safety and Toxicology

Preliminary assessments indicate that compounds within this class do not exhibit significant toxicity at therapeutic doses. However, comprehensive toxicological evaluations are necessary to ensure safety for clinical applications.

Future Directions

Research is ongoing to explore the full therapeutic potential of this compound. Future studies are likely to focus on:

  • Structure-Activity Relationship (SAR) : Optimizing chemical modifications to enhance potency and selectivity.
  • Combination Therapies : Investigating the efficacy of this compound in combination with existing treatments.
  • Expanded Biological Testing : Evaluating effects on additional cancer types and other diseases.

Eigenschaften

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-5-1-2-6-8-7-4-9(6)3-5/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASKHTGTPULKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427853-23-3
Record name [1,2,4]triazolo[4,3-a]pyridin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.